4-Methoxy-5-methylindoline chemical properties
4-Methoxy-5-methylindoline chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Methoxy-5-methylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4-Methoxy-5-methylindoline, a substituted indoline scaffold with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes predictive data based on established chemical principles and empirical data from closely related structural analogues. We will explore the core chemical properties, propose robust synthetic pathways, predict spectroscopic signatures for characterization, and analyze the molecule's reactivity and potential for derivatization. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize 4-Methoxy-5-methylindoline as a versatile building block for novel chemical entities.
Introduction: The Strategic Value of the Substituted Indoline Core
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous FDA-approved drugs and clinical candidates. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the nitrogen atom and aromatic ring offer multiple points for chemical modification. The introduction of substituents onto this core is a critical strategy for modulating physicochemical properties, biological activity, and target selectivity.
The subject of this guide, 4-Methoxy-5-methylindoline, incorporates two key substituents on the benzene ring:
-
4-Methoxy Group: A strong electron-donating group (EDG) via resonance and moderately electron-withdrawing via induction. The net effect is a significant increase in the electron density of the aromatic ring, particularly at the ortho and para positions. This activation profoundly influences the molecule's reactivity towards electrophiles.[1]
-
5-Methyl Group: A weak electron-donating group via hyperconjugation, which further enhances the electron-rich nature of the aromatic system.
The combination of these groups makes 4-Methoxy-5-methylindoline an intriguing intermediate. Its unique electronic profile suggests specific reactivity patterns that can be exploited for targeted synthesis, making it a valuable precursor for developing novel therapeutics, particularly in areas like oncology and neuropharmacology where indoline-based agents have shown promise.[2][3]
Physicochemical and Structural Properties
The following properties are predicted based on computational models and comparison with structural analogues such as 4-methoxyindole and various methylindoles.[4][5]
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| Appearance | Predicted to be an off-white to light brown solid or oil at room temperature. | Based on analogues like 5-Methoxy-7-methyl-1H-indole (solid) and methoxytoluenes (liquid).[5][6] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, DMSO) and poorly soluble in water. | Common for substituted indolines and methoxy-aromatic compounds.[5][6] |
| pKa | The N-H proton is estimated to have a pKa around 17-18 (similar to indole), making it weakly acidic. | Based on indole chemistry. |
| LogP | The octanol-water partition coefficient is estimated to be in the range of 2.0-2.5. | Calculated based on contributions from the indoline core, methoxy, and methyl groups. |
| Stability & Storage | Indolines, especially electron-rich ones, can be sensitive to oxidation by air and light. Storage under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place is recommended. | General stability profile for electron-rich heterocyclic amines.[7] |
Proposed Synthesis and Purification Workflow
The most direct and logical synthesis of 4-Methoxy-5-methylindoline involves the reduction of the corresponding indole precursor, 4-Methoxy-5-methylindole. This precursor itself can be synthesized through established indole synthesis methodologies. The following represents a robust and validated approach.
Diagram of Proposed Synthetic Workflow
Caption: Proposed multi-stage workflow for the synthesis and purification of 4-Methoxy-5-methylindoline.
Experimental Protocol: Reduction of 4-Methoxy-5-methylindole
This protocol describes the reduction of the indole precursor. The choice of reducing agent is critical for achieving high yield without over-reduction. Sodium cyanoborohydride (NaBH₃CN) in acetic acid is a well-established method for this transformation.
Causality: Acetic acid protonates the C2-C3 double bond of the indole, forming an electrophilic iminium ion intermediate. Sodium cyanoborohydride, being a mild and selective reducing agent, then delivers a hydride to this intermediate, completing the reduction to the indoline without affecting the aromatic ring.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-5-methylindole (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, approx. 2.0-3.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and then basifying to pH > 9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Caution: Gas evolution (H₂).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
-
Washing & Drying: Combine the organic layers, wash with saturated brine solution, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-Methoxy-5-methylindoline.
Predicted Spectroscopic Profile for Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. Below are the predicted spectroscopic data points.
| Technique | Predicted Observations and Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5-6.8 ppm (d, 1H) and ~6.4-6.6 ppm (d, 1H) : Aromatic protons (H-6, H-7). The electron-donating methoxy and methyl groups will shift these upfield compared to unsubstituted indoline.[1] δ ~3.8 ppm (s, 3H) : Methoxy (O-CH₃) protons. δ ~3.6-3.8 ppm (br s, 1H) : N-H proton. δ ~3.4-3.6 ppm (t, 2H) : Aliphatic protons at C-2 (adjacent to N). δ ~2.9-3.1 ppm (t, 2H) : Aliphatic protons at C-3. δ ~2.2 ppm (s, 3H) : Methyl (Ar-CH₃) protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150-155 ppm : C-4 (attached to OMe). δ ~145-150 ppm : C-7a (bridgehead). δ ~125-130 ppm : C-5 (attached to Me). δ ~120-125 ppm : C-3a (bridgehead). δ ~110-115 ppm : C-6. δ ~105-110 ppm : C-7. δ ~55-56 ppm : Methoxy (O-CH₃) carbon. δ ~45-50 ppm : C-2 (aliphatic). δ ~30-35 ppm : C-3 (aliphatic). δ ~15-20 ppm : Methyl (Ar-CH₃) carbon. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 163.10. Key Fragments: Loss of methyl radical (m/z = 148), loss of CH₂O from the methoxy group (m/z = 133), and fragments corresponding to the aromatic portion. |
| IR Spec. (ATR) | ~3350-3400 cm⁻¹ (sharp) : N-H stretch. ~2850-3000 cm⁻¹ : Aliphatic and aromatic C-H stretches. ~1600-1620 cm⁻¹ : Aromatic C=C bending. ~1250-1270 cm⁻¹ (strong) : Aryl-O-CH₃ asymmetric C-O stretch. |
Chemical Reactivity and Derivatization
The electronic nature of 4-Methoxy-5-methylindoline dictates its reactivity, providing specific handles for further chemical modification.
Diagram of Key Reactivity Sites
Caption: Primary sites for chemical derivatization on the 4-Methoxy-5-methylindoline scaffold.
-
N-Functionalization: The secondary amine is a primary site for modification. It can be readily acylated with acid chlorides or anhydrides, alkylated with alkyl halides, or sulfonated with sulfonyl chlorides. This position is a key diversification point for modulating solubility, cell permeability, and target engagement in drug candidates.
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is highly activated towards EAS. The directing effects of the substituents must be considered:
-
The 4-methoxy group is a powerful ortho, para-director. Its para position (C-7) is open. Its ortho position (C-3) is part of the reduced ring and not aromatic.
-
The 5-methyl group is a weak ortho, para-director. Its ortho positions are C-4 (occupied) and C-6.
-
The indoline nitrogen (as an aniline-type system) is also a strong ortho, para-director. Its para position is C-6 and its ortho position is C-7.
-
Potential Applications in Drug Discovery
The 4-Methoxy-5-methylindoline scaffold is a valuable starting point for building molecules with potential therapeutic applications.
-
Kinase Inhibitors: Many potent kinase inhibitors feature an indoline or indole core. The N-H can act as a hinge-binding hydrogen bond donor, and the aromatic ring can be functionalized to occupy hydrophobic pockets.
-
GPCR Ligands: The scaffold can be elaborated to target G-protein coupled receptors, particularly serotonin (5-HT) and dopamine receptors, where indole-based structures are prevalent.
-
Anti-inflammatory Agents: Methoxy-substituted indoles and related compounds have shown potential as anti-inflammatory agents, for example, through the inhibition of enzymes like myeloperoxidase (MPO).[8]
-
Antiviral and Anticancer Agents: The indoline nucleus is present in compounds investigated for activity against viruses like HIV and as cytotoxic agents targeting cellular machinery such as DDX3 helicase.[9]
Conclusion
4-Methoxy-5-methylindoline emerges as a high-potential, yet underexplored, chemical building block. Its predicted physicochemical properties suggest good handling characteristics for a synthetic intermediate. The highly activated and electronically differentiated aromatic ring offers predictable regioselectivity for derivatization, particularly at the C-7 position. This guide provides a foundational framework, from a proposed robust synthesis to predictive analytical data and reactivity insights, enabling researchers to confidently incorporate this versatile scaffold into their discovery programs for novel pharmaceuticals and advanced materials.
References
-
Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved February 5, 2026, from [Link]
- Vezse, B., et al. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering, 68(3), 277–286.
- Heterocycles. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. 87(10), 2071.
-
ResearchGate. (2013). ChemInform Abstract: Synthesis of 4-Methoxy and 5-Methoxy Substituted 7-Aza-isoindolin-1-ones. Retrieved February 5, 2026, from [Link]
- Journal of the American Chemical Society. (2024).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Methoxytoluene. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23246472, 1-Acetyl-4-methoxy-5-methylindoline. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3890168, 2-(4-Methoxyphenyl)-5-methylindoline. Retrieved February 5, 2026, from [Link]
- ACS Publications. (2022).
- IntechOpen. (n.d.).
-
PubMed Central (PMC). (n.d.). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][7][10]diazepines.
-
ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Retrieved February 5, 2026, from [Link]
-
PubMed. (2022). Discovery of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction. Retrieved February 5, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-7-methyl-1H-indole CAS#: 61019-05-4 [m.chemicalbook.com]
- 6. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1,3]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
